![molecular formula C41H39N3O2 B3156406 2,6-Bis[(4R)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine CAS No. 828918-24-7](/img/structure/B3156406.png)
2,6-Bis[(4R)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine
Overview
Description
“2,6-Bis[(4R)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine” is a chemical compound with the molecular formula C41H39N3O2 and a molecular weight of 605.77 . It is a white powder .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyridine ring at the center, flanked by two oxazolyl rings. Each oxazolyl ring is substituted with an isopropyl group and two phenyl groups .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 739.3±60.0 °C and a density of 1.15 . Its pKa is predicted to be 2.75±0.70 .Scientific Research Applications
Coordination Chemistry and Ligand Behavior
Research on compounds similar to 2,6-Bis[(4R)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, showcases their fascinating variability in chemistry and properties. These compounds demonstrate significant potential in forming complex compounds with various metals, exhibiting unique spectroscopic properties, structures, magnetic properties, and electrochemical activity. The exploration of such ligands reveals gaps in research that suggest potential areas of interest, including the investigation of unknown analogues (Boča, Jameson, & Linert, 2011).
Organic Synthesis and Catalysis
In the realm of organic synthesis, compounds structurally related to this compound serve as versatile intermediates. These compounds are involved in the synthesis of metal passivators and light-sensitive materials, highlighting their importance beyond mere structural motifs. The development of efficient, environmentally friendly synthesis methods for such compounds is an area of active research, reflecting their utility in green chemistry (Gu, Yu, Zhang, & Xu, 2009).
Environmental and Biological Implications
While the specific research on this compound's applications in biological systems is not directly available, studies on similar compounds reveal their environmental presence and potential biological effects. For instance, the environmental fate and biological impacts of bisphenol A (BPA) analogues have been extensively studied. Such research provides critical insights into the carcinogenic, mutagenic, reproductive toxicity, and endocrine-disrupting properties of these compounds, informing regulatory and safety considerations for their use (den Braver-Sewradj, van Spronsen, & Hessel, 2020).
Safety and Hazards
The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
(4R)-2-[6-[(4R)-5,5-diphenyl-4-propan-2-yl-4H-1,3-oxazol-2-yl]pyridin-2-yl]-5,5-diphenyl-4-propan-2-yl-4H-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H39N3O2/c1-28(2)36-40(30-18-9-5-10-19-30,31-20-11-6-12-21-31)45-38(43-36)34-26-17-27-35(42-34)39-44-37(29(3)4)41(46-39,32-22-13-7-14-23-32)33-24-15-8-16-25-33/h5-29,36-37H,1-4H3/t36-,37-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJKULRKYWRJLV-FZNHDDJXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(OC(=N1)C2=NC(=CC=C2)C3=NC(C(O3)(C4=CC=CC=C4)C5=CC=CC=C5)C(C)C)(C6=CC=CC=C6)C7=CC=CC=C7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C(OC(=N1)C2=NC(=CC=C2)C3=N[C@@H](C(O3)(C4=CC=CC=C4)C5=CC=CC=C5)C(C)C)(C6=CC=CC=C6)C7=CC=CC=C7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H39N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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